BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: CRISPR-Cas9
Mediated Knockout of the C87 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cs87

Cat. No.: B1683194

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and
efficient modification of the genome. This document provides a detailed protocol for the
knockout of the C87 gene in mammalian cells using the CRISPR-Cas9 system. The protocol
covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components into the cell,
clonal selection of edited cells, and validation of gene knockout at both the genomic and
protein levels. This guide is intended to provide researchers with a robust framework for
establishing a C87 knockout cell line for use in functional studies and drug development.

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome
engineering.[1][2][3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a
specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's natural
DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ)
pathway, often result in the insertion or deletion of nucleotides (indels) at the DSB site. These
indels can cause a frameshift mutation, leading to a premature stop codon and functional
knockout of the target gene.[4][5]
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The C87 gene (also known as Chromosome 1 Open Reading Frame 87 or C1orf87) is a
protein-coding gene.[6] While its function is not fully elucidated, it has been associated with
certain diseases.[6] Creating a C87 knockout cell line is a critical step in understanding its role
in cellular pathways and its potential as a therapeutic target. This protocol provides a
comprehensive, step-by-step guide for researchers to achieve this.

Experimental Protocols
Part 1: sgRNA Design and Cloning

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the design of
the sgRNA.[7][8][9]

1.1. sgRNA Target Site Selection:
« |dentify the genomic sequence of the C87 gene from a database such as NCBI or Ensembl.

o Use online sgRNA design tools (e.g., Synthego's CRISPR Design Tool, IDT's gRNA Design
Tool) to identify potential 20-base pair target sequences.[5][10]

e Crucial Design Considerations:

o The target sequence must be immediately upstream of a Protospacer Adjacent Motif
(PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[4][10]

o Select target sites in the early exons of the C87 gene to maximize the chances of
generating a loss-of-function mutation.[1][9]

o Prioritize sgRNAs with high on-target scores and low off-target scores to minimize
unintended edits.

o Itis recommended to design and test 2-3 different sSgRNAs to ensure a high success rate.
[11]

1.2. sgRNA Cloning into Expression Vector:

o Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
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» Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.

o Clone the annealed oligonucleotides into a suitable sgRNA expression vector (e.g., pX458,
which also expresses Cas9 and a fluorescent marker). This is often done using Golden Gate
assembly or standard restriction enzyme cloning.

Part 2: Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals.[12][13][14][15]
2.1. Plasmid Transfection (Lipofection):

o Cell Seeding: Plate the target mammalian cells in a 6-well plate at a density that will result in
70-90% confluency on the day of transfection.

e Transfection Complex Preparation:

o For each well, dilute 2.5 pg of the sgRNA/Cas9 co-expression plasmid in a serum-free
medium.

o In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in a
serum-free medium according to the manufacturer's instructions.[14]

o Combine the diluted DNA and transfection reagent, mix gently, and incubate at room
temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

o Transfection: Add the transfection complexes dropwise to the cells.
 Incubate the cells for 48-72 hours before proceeding to the next step.
2.2. Ribonucleoprotein (RNP) Electroporation:

e This method delivers a pre-complexed Cas9 protein and synthetic sgRNA, which can reduce
off-target effects and is effective for hard-to-transfect cells.[12][14]

e RNP Complex Formation:
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o Incubate purified Cas9 protein with the synthetic SgRNA at room temperature for 10-20
minutes.

o Electroporation:

o

Harvest and resuspend the target cells in a suitable electroporation buffer.
o Add the Cas9-sgRNA RNP complex to the cell suspension.

o Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an
electroporation system (e.g., Neon™ Transfection System).[14]

o Immediately transfer the electroporated cells to a pre-warmed culture dish containing the
appropriate medium.

Part 3: Single-Cell Cloning and Expansion

To establish a homogenous knockout cell line, it is essential to isolate and expand single cells.

[2]

o Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent marker (like
pX458), transfected cells can be enriched and sorted as single cells into 96-well plates using
FACS.

 Limiting Dilution:

o Serially dilute the transfected cell population to a concentration of approximately 0.5-1 cell
per 100 pL.

o Dispense 100 pL of the cell suspension into each well of a 96-well plate.
o After 7-14 days, visually inspect the plates for wells containing single colonies.

o Clonal Expansion: Expand the single-cell derived colonies by transferring them to
progressively larger culture vessels.

Part 4: Validation of Gene Knockout
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Validation should be performed at both the genomic and protein levels to confirm successful
knockout.[16]

4.1. Genomic Validation:

e Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.

o PCR Amplification: Amplify the region of the C87 gene targeted by the sgRNA using PCR.
» Detection of Indels:

o Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for the
presence of overlapping peaks, which indicate the presence of indels.[11][17] The
Tracking of Indels by Decomposition (TIDE) web tool can be used for quantitative analysis
of editing efficiency from Sanger sequencing data.[17]

o Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS of the
PCR amplicons can identify the specific indels and their frequencies in the cell population.
[17][18]

4.2. Protein Level Validation:

o Western Blot:
o Prepare protein lysates from the wild-type and potential knockout clones.
o Perform a Western blot using an antibody specific to the C87 protein.

o A complete absence of the C87 protein band in the knockout clones confirms a successful
knockout at the protein level.

Data Presentation

Table 1: sgRNA Design for C87 Gene Knockout
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Target
On-Target Off-Target
sgRNA ID Sequence (5' Exon
Score Score
to 3)
GATCGATCGAT
C87-sg1 95 85
CGATCGATC
AGCTAGCTAGC
C87-sg2 92 88
TAGCTAGCT
TCGATCGATCG
C87-sg3 89 82
ATCGATCGA

Table 2: Transfection Efficiency and Knockout Efficiency

Delivery Method

Transfection Efficiency (%)

Knockout Efficiency (%)
(TIDE analysis)

Lipofection

65

45

Electroporation (RNP) 85

70

Table 3: Validation of C87 Knockout Clones

C87 Protein Expression

Clone ID Genotype (Sequencin
ype (Seq 9) (Western Blot)
Clone Al Biallelic frameshift (-7bp/-1bp) Absent
Monoallelic frameshift
Clone B3 Reduced
(-4bp/WT)
Biallelic in-frame deletion
Clone C5 Present (truncated)
(-3bp/-6bp)
Wild Type WT/WT Present
Visualizations
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Caption: Experimental workflow for generating a C87 knockout cell line.
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Caption: CRISPR-Cas9 mechanism for gene knockout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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